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molecular formula C12H10ClN3O2 B1326437 Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 34775-04-7

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No. B1326437
M. Wt: 263.68 g/mol
InChI Key: BGZFNCGOWTUOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513271B2

Procedure details

To a suspension of Compound 14c (5.05 g; 20.59 mmol) in DMF (70 mL) was added SOCl2 (3 mL; 41.23 mmol) dropwise at room temperature. The reaction was stirred at room temperature for 30 min, then poured into an ice water slurry of K2CO3 (3.41 g). The resultant solid (Compound 14d) was collected by filtration and dried. 1H NMR (300 MHz, CDCl3): δ 9.70 (s, 1H), 9.20 (s, 1H), 7.70-8.85 (m, 2H), 7.50 (dd, 1H), 4.50 (q, 2H), 1.45 (t, 3H); MS: m/z 264.1 (M+H)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.41 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](O)=[N:8][C:9]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2].O=S(Cl)[Cl:21].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:7]([Cl:21])=[N:8][C:9]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C=1C=NC=CC1)O
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.41 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solid (Compound 14d) was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C=1C=NC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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